molecular formula C18H16ClN3O3S2 B10888387 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B10888387
M. Wt: 421.9 g/mol
InChI Key: YCUXMBKJYKBUIP-AWQFTUOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:

    Formation of Benzothiazole Derivative: The starting material, 2-mercaptobenzothiazole, is reacted with an appropriate halogenated compound to form the benzothiazole derivative.

    Condensation Reaction: The benzothiazole derivative is then subjected to a condensation reaction with hydrazine hydrate to form the corresponding hydrazide.

    Schiff Base Formation: The hydrazide is further reacted with an aldehyde or ketone, in this case, 2-chloro-4,5-dimethoxybenzaldehyde, under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions may target the imine (Schiff base) linkage, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and methoxy positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or sodium hydride can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzothiazole derivatives with modified aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry and catalysis.

    Materials Science:

Biology

    Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound may be explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry

    Dye and Pigment Production: Possible use in the synthesis of dyes and pigments due to its aromatic structure.

    Polymer Additives: Application as an additive in polymer formulations to enhance properties such as stability and durability.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE would depend on its specific application. For example:

    Antimicrobial Activity: The compound may interact with microbial cell membranes or inhibit key enzymes, leading to cell death.

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(4,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

  • Structural Features : The presence of both chloro and dimethoxy substituents on the aromatic ring makes this compound unique compared to other benzothiazole derivatives.
  • Biological Activity : The combination of these substituents may enhance its biological activity, making it a promising candidate for further research.

Properties

Molecular Formula

C18H16ClN3O3S2

Molecular Weight

421.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H16ClN3O3S2/c1-24-14-7-11(12(19)8-15(14)25-2)9-20-22-17(23)10-26-18-21-13-5-3-4-6-16(13)27-18/h3-9H,10H2,1-2H3,(H,22,23)/b20-9+

InChI Key

YCUXMBKJYKBUIP-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)Cl)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Cl)OC

Origin of Product

United States

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